molecular formula C18H23NO2 B4188569 1-cyclohexyl-3-(3-methylbenzyl)-2,5-pyrrolidinedione

1-cyclohexyl-3-(3-methylbenzyl)-2,5-pyrrolidinedione

Cat. No. B4188569
M. Wt: 285.4 g/mol
InChI Key: YSETTXKTZRIJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-3-(3-methylbenzyl)-2,5-pyrrolidinedione, also known as CX-516, is a nootropic drug that belongs to the ampakine family. It is a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. CX-516 has been studied extensively for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action

1-cyclohexyl-3-(3-methylbenzyl)-2,5-pyrrolidinedione works by binding to the AMPA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. The drug enhances the activity of these receptors, leading to increased synaptic transmission and improved cognitive function. This compound also increases the release of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
This compound has been shown to improve memory and learning in animal models and humans. The drug also increases the release of acetylcholine, a neurotransmitter that is important for memory and learning. This compound has been shown to have a low toxicity profile and is generally well-tolerated in humans.

Advantages and Limitations for Lab Experiments

1-cyclohexyl-3-(3-methylbenzyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a highly specific drug that targets the AMPA receptors, making it useful for studying the role of these receptors in cognitive function. This compound is also well-tolerated in animals, making it a safe and reliable tool for studying cognitive function. However, one limitation of this compound is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on 1-cyclohexyl-3-(3-methylbenzyl)-2,5-pyrrolidinedione. One area of interest is the drug's potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Further research is needed to determine the safety and efficacy of this compound in humans. Another area of interest is the development of new ampakine drugs that are more potent and selective than this compound. These drugs may have greater therapeutic potential for treating cognitive disorders. Finally, research is needed to better understand the mechanisms of action of this compound and other ampakine drugs, which may lead to the development of new treatments for cognitive disorders.

Scientific Research Applications

1-cyclohexyl-3-(3-methylbenzyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in treating cognitive disorders. It has been shown to enhance memory and learning in animal models and humans. This compound has also been studied for its potential use in treating schizophrenia, depression, and anxiety disorders. The drug has shown promising results in preclinical trials, but further research is needed to determine its safety and efficacy in humans.

properties

IUPAC Name

1-cyclohexyl-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-13-6-5-7-14(10-13)11-15-12-17(20)19(18(15)21)16-8-3-2-4-9-16/h5-7,10,15-16H,2-4,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSETTXKTZRIJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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